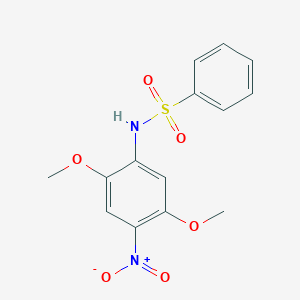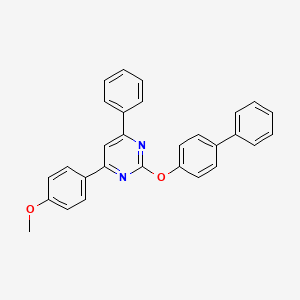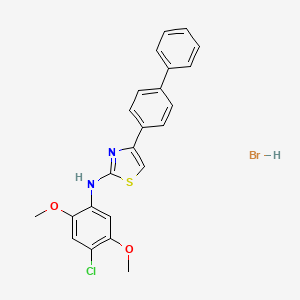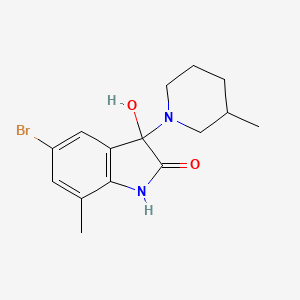
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide, also known as DNBS, is a sulfonamide compound that is widely used in scientific research. It is a potent hapten that is commonly used to induce delayed hypersensitivity reactions in animals. DNBS is mainly used to study the cellular and molecular mechanisms of immune responses and inflammatory diseases.
作用機序
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide acts as a hapten by binding to proteins in the body and forming an antigenic complex. This complex is recognized by the immune system as foreign and triggers an immune response. The immune response leads to the activation of T-cells, which release cytokines and chemokines that recruit inflammatory cells to the site of the antigen. The inflammatory cells, such as macrophages and neutrophils, produce reactive oxygen species and pro-inflammatory cytokines, which cause tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced delayed hypersensitivity reactions in animals are characterized by edema, erythema, and infiltration of inflammatory cells into the site of the antigen. The inflammatory cells produce cytokines and chemokines, which cause tissue damage and inflammation. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can also induce systemic immune responses, such as fever and leukocytosis.
実験室実験の利点と制限
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a potent hapten that induces robust immune responses in animals. It is easy to synthesize and purify, and its purity can be determined by standard analytical techniques. However, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced hypersensitivity reactions can be variable and dependent on the animal strain, dose, and route of administration. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced inflammation can be non-specific and affect multiple tissues, which can complicate the interpretation of results.
将来の方向性
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide has been widely used in scientific research to study immune responses and inflammatory diseases. However, there are still many unanswered questions regarding the mechanisms of action and the role of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide in disease pathogenesis. Future research should focus on elucidating the cellular and molecular mechanisms of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced immune responses and inflammation. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the efficacy of novel anti-inflammatory drugs and immunotherapies. Finally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the role of environmental factors, such as microbiota and pollutants, in immune responses and inflammation.
Conclusion:
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a potent hapten that is widely used in scientific research to study immune responses and inflammatory diseases. Its mechanism of action involves the induction of delayed hypersensitivity reactions and the recruitment of inflammatory cells to the site of the antigen. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide-induced inflammation can be non-specific and affect multiple tissues, which can complicate the interpretation of results. However, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is a valuable tool for studying the immune system and inflammatory diseases, and future research should focus on elucidating its mechanisms of action and its role in disease pathogenesis.
合成法
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be synthesized by the reaction of 2,5-dimethoxy-4-nitrobenzenesulfonyl chloride with aniline in the presence of a base. The reaction yields N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide as a yellow crystalline powder. The purity of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is widely used in scientific research to study the immune system and inflammatory diseases. It is commonly used to induce delayed hypersensitivity reactions in animals, which mimic the human immune response to allergens and pathogens. N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can also be used to study the mechanisms of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide can be used to study the role of cytokines and chemokines in immune responses and inflammation.
特性
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-13-9-12(16(17)18)14(22-2)8-11(13)15-23(19,20)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBATICEJOLSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054328.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5054357.png)


![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5054417.png)
![N-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5054423.png)